Syringol

Vue d'ensemble

Description

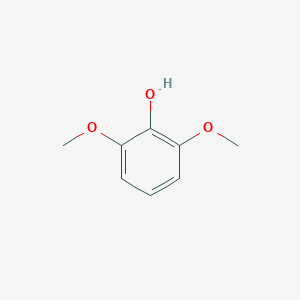

Syringol, also known as 2,6-dimethoxyphenol, is an organic compound with the molecular formula C₈H₁₀O₃. It is a phenolic compound characterized by the presence of two methoxy groups at the 2 and 6 positions on the benzene ring. This compound is a colorless solid, although it often appears brown due to air-oxidized impurities. It is a significant component of wood smoke and is derived from the pyrolysis of lignin, specifically from the thermal decomposition of sinapyl alcohol .

Applications De Recherche Scientifique

Syringol has a wide range of applications in scientific research, including:

Chemistry: this compound is used as a precursor for the synthesis of various phenolic compounds and polymers.

Medicine: this compound has been investigated for its anti-inflammatory and antimicrobial properties.

Industry: this compound is a key component in the production of synthetic smoke flavorings used in the food industry. .

Mécanisme D'action

Target of Action

Syringol is an organic compound with the formula HO(CH3O)2C6H3 . It is a phenol, with methoxy groups in the flanking (2 and 6) positions . It is the symmetrically dimethylated derivative of pyrogallol . The primary targets of this compound are the enzymes secretory phospholipase A2 (sPLA2) and 5-lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response .

Mode of Action

This compound interacts with its targets, sPLA2 and 5-LOX, through a process of inhibition . This inhibition is independent of substrate concentration and calcium ion concentration and is irreversible . The interaction of this compound with these enzymes has been evidenced by fluorescence and molecular docking studies .

Biochemical Pathways

This compound and its derivatives are produced by the pyrolysis of lignin . Specifically, this compound is derived from the thermal decomposition of the sinapyl alcohol component . The conversion involves replacement of the propenyl alcohol substituent of the sinapyl alcohol by hydrogen . A high syringyl (or S) content is indicative of lignin from angiosperms .

Pharmacokinetics

It is known that this compound is slightly soluble in water , which may impact its absorption and distribution in the body

Result of Action

The result of this compound’s action is the significant inhibition of the enzymes sPLA2 and 5-LOX . This leads to a decrease in the inflammatory response . This compound also decreases the expression of cPLA2, COX-2, IκBα, p38 and MPO in edematous tissues as demonstrated by western blots .

Action Environment

As a component of wood smoke , this compound’s stability and efficacy may be affected by the conditions of combustion

Analyse Biochimique

Biochemical Properties

Syringol plays a significant role in biochemical reactions, particularly in the microbial conversion of aromatic compounds . The interaction between this compound and GcoAB is crucial for the O-demethylation of this compound, a critical step in aromatic catabolism .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by interacting with various cell signaling pathways, gene expression mechanisms, and cellular metabolic processes . For instance, this compound’s interaction with GcoAB leads to the demethylation of this compound, which enables subsequent oxidative aromatic ring-opening .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, this compound binds to the active site of GcoA, a component of the GcoAB system, and this binding is essential for the O-demethylation of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound is completely converted to pyrogallol, 3MC, or 2-pyrone 6-carboxylate in Pseudomonas putida KT2440 with the GcoA-F169A variant . This indicates the stability of this compound and its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as GcoAB and undergoes O-demethylation, a critical step in the catabolism of aromatic compounds . This process can affect metabolic flux and metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Syringol can be synthesized through the pyrolysis of lignin, a major component of biomass. The pyrolysis process involves heating lignin in the absence of oxygen, leading to its thermal decomposition. During this process, sinapyl alcohol, a component of lignin, undergoes decomposition to form this compound. The reaction conditions typically involve high temperatures and the absence of oxygen to prevent combustion .

Industrial Production Methods: In industrial settings, this compound is produced as a byproduct of biofuel production from woody biomass. Pyrolysis oil, a biofuel derived from woody biomass, can be optimized to yield this compound. This method involves the thermal decomposition of lignin-rich biomass, such as wood, under controlled conditions to produce this compound along with other valuable chemicals .

Analyse Des Réactions Chimiques

Types of Reactions: Syringol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form syringaldehyde and syringic acid.

Reduction: Reduction of this compound can lead to the formation of syringyl alcohol.

Substitution: this compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.

Major Products:

Oxidation Products: Syringaldehyde, syringic acid

Reduction Products: Syringyl alcohol

Substitution Products: Halogenated this compound derivatives, nitro-syringol derivatives

Comparaison Avec Des Composés Similaires

- Guaiacol

- Vanillin

- Syringaldehyde

- Syringic acid

- Acetosyringone

Activité Biologique

2,6-Dimethoxyphenol (DMP) is a phenolic compound recognized for its diverse biological activities, particularly its antioxidant properties. This compound has gained attention in various fields, including medicinal chemistry and environmental science, due to its potential applications in health and industry.

2,6-Dimethoxyphenol is characterized by two methoxy groups attached to a phenolic ring. Its molecular formula is C9H10O3, and it has a molecular weight of 166.17 g/mol. The structure of DMP allows it to participate in redox reactions, making it a candidate for various enzymatic processes.

Antioxidant Activity

DMP exhibits significant antioxidant activity, primarily through its ability to scavenge free radicals. Research indicates that it can act as a potent antioxidant due to the presence of hydroxyl groups that can donate electrons.

Case Study: Laccase-Mediated Oxidation

A study explored the enzymatic modification of DMP using laccase, an enzyme known for oxidizing phenolic compounds. The oxidation process yielded a dimeric product with enhanced antioxidant capacity compared to the parent compound. The dimer showed approximately twice the antioxidant activity as measured by DPPH (1,1-Diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays .

| Assay Type | Activity of DMP | Activity of Dimer |

|---|---|---|

| DPPH | 100% (baseline) | 193% |

| FRAP | 100% (baseline) | 200% |

The increase in antioxidant capacity is attributed to the formation of additional electron-donating groups upon dimerization, which stabilizes the resulting phenoxyl radicals .

Anti-Cancer Properties

2,6-Dimethoxyphenol has been investigated for its potential anti-cancer properties. A study highlighted its ability to inhibit COX-2 expression in gastric adenocarcinoma cells, suggesting that it may play a role in cancer prevention by modulating inflammatory pathways .

Mutagenicity and Safety Profile

The safety profile of DMP has been evaluated through various toxicological studies. It has shown no significant mutagenic activity in bacterial reverse mutation assays conducted on Salmonella typhimurium and Escherichia coli strains . This indicates that DMP does not pose a significant risk for genetic mutations under tested conditions.

The biological activity of DMP is largely attributed to its redox properties. It can participate in electron transfer reactions, which are crucial for its antioxidant effects. The formal redox potential of DMP allows it to act effectively against oxidative stress by neutralizing free radicals and reactive oxygen species (ROS) .

Propriétés

IUPAC Name |

2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIDCXVFHGNTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25511-61-9 | |

| Record name | Phenol, 2,6-dimethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2052607 | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown solidified mass or fragments; [Aldrich MSDS], Solid, White or colourless crystals, woody medicinal rather dry odour | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/597/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

260.00 to 261.00 °C. @ 760.00 mm Hg | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17.2 mg/mL at 13 °C, slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/597/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

91-10-1 | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UQT464H8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 - 56 °C | |

| Record name | 2,6-Dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.